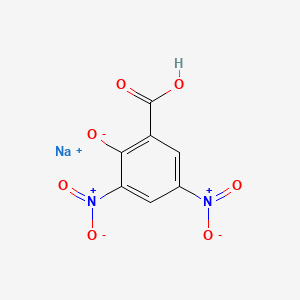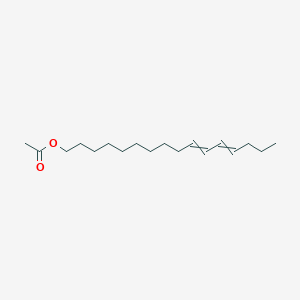
alpha-Methyldopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Neurochemical Alterations : Alpha-Methyldopamine (alpha-MeDA), a metabolite of certain neurotoxicants, has been found to produce behavioral changes and short-term alterations in the dopaminergic, serotonergic, and noradrenergic systems in male Sprague-Dawley rats. This highlights its role in acute and potentially long-term neurochemical changes observed after administration of related compounds (Miller, Lau, & Monks, 1996).
Metabolism and Stereochemistry : The metabolism of alpha-methyldopa (α-MD) in rat brains, particularly its conversion to alpha-methyldopamine, has been extensively studied. The metabolic fate of α-MD and its stereoselective transport into the brain underscore its significance in pharmacological applications (Ames, Melmon, & Castagnoli, 1977).
Receptor Binding Effects : Alpha-Methyldopamine's influence on alpha-noradrenergic receptor binding sites in mouse brains has been observed, indicating its potential role in the modulation of neuroreceptor activity (Oide, 1984).
Comparative Biological Effects : A study on N-alkylated alpha-methyldopamine derivatives assessed their biological effects compared to semirigid dopamine congeners, revealing insights into their dopaminergic agonist activity and potential use in neurological research (Cannon et al., 1979).
Dopamine Synthesis and Release : Research on the effect of alpha-methyldopamine on dopamine synthesis and release in rat striatum has provided valuable information on its impact on neurotransmitter systems, crucial for understanding its pharmacological actions (Uretsky, Chase, & Lorenzo, 1975).
Catecholamine Concentrations and Receptors : Studies exploring the effects of methyldopa metabolites, including alpha-methyldopamine, on amine transmitters and adrenergic receptors in rat brains have elucidated its potential therapeutic roles and underlying mechanisms in conditions like hypertension (Louis et al., 1984).
Antihypertensive Metabolites : The role of alpha-methyldopamine as a metabolite of alpha-methyldopa and its relation to antihypertensive properties have been a subject of interest, contributing to the understanding of its clinical applications (Robertson et al., 1984).
Propriétés
Numéro CAS |
555-64-6 |
|---|---|
Nom du produit |
alpha-Methyldopamine |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
4-(2-aminopropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |
Clé InChI |
KSRGADMGIRTXAF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)N |
Autres numéros CAS |
3583-05-9 |
Synonymes |
3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



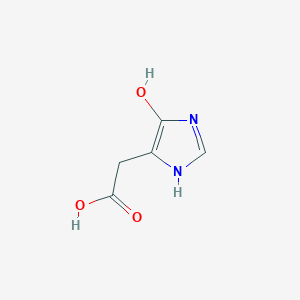

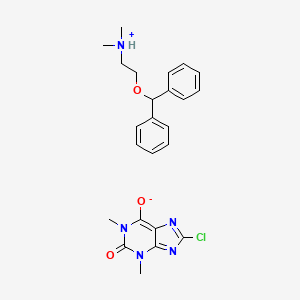

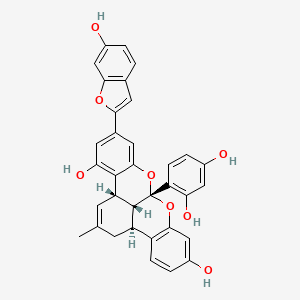
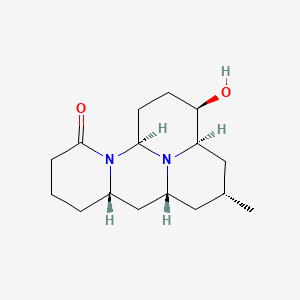


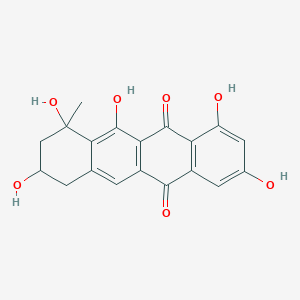
![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)

